2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
This compound features a thioacetamide backbone bridging two heterocyclic moieties: a 1-methyl-5-phenylimidazole and a 5-methylisoxazole. The structural design aligns with trends in medicinal chemistry where hybrid heterocycles are employed to optimize pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-11-8-14(19-22-11)18-15(21)10-23-16-17-9-13(20(16)2)12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLVGBXCIKVXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a compound that belongs to the class of imidazole derivatives. Its unique structural features, including an imidazole ring, a thioether linkage, and an isoxazole moiety, suggest potential biological activities that warrant investigation. This article compiles current research findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄OS |
| Molecular Weight | 366.43 g/mol |
| CAS Number | 932514-66-4 |
This compound's structure allows it to interact with various biological targets, which may explain its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
1. Enzyme Inhibition:
Research indicates that imidazole derivatives can inhibit certain enzymes involved in metabolic pathways. The thioether linkage in this compound may facilitate redox reactions that modulate enzymatic activity.
2. Antimicrobial Properties:
The compound has been studied for its potential antimicrobial effects. Its structure suggests it could disrupt bacterial cell membranes or interfere with metabolic processes.
3. Anticancer Activity:
Preliminary studies have shown that compounds containing imidazole and isoxazole moieties can exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells.
Research Findings
A review of recent literature highlights several significant findings regarding the biological activity of this compound:
Antimicrobial Activity:
In vitro studies have demonstrated that this compound exhibits activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Studies:
A study evaluated the compound's effects on glioblastoma (U87MG) cells, revealing that it significantly reduced cell viability and induced apoptosis at low micromolar concentrations. The mechanism was linked to the inhibition of heme oxygenase (HO)-1, a protein associated with cancer cell survival .
Case Studies
Case Study 1: Anticancer Efficacy
In a focused study on glioblastoma cells, researchers synthesized several derivatives of imidazole-based compounds, including our target compound. The results indicated that the compound effectively inhibited HO-1 activity with an IC50 value significantly lower than that of standard chemotherapeutics, showcasing its potential as an anticancer agent .
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound displayed notable inhibition zones in agar diffusion assays, indicating strong antibacterial activity compared to control antibiotics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Electronic Properties
Table 1: Key Structural Differences Among Analogs
- Electronic Effects : The target compound’s methyl and phenyl groups on imidazole are electron-donating, contrasting with bromo (electron-withdrawing in compound 26) or nitro groups (strong electron-withdrawing in W1) . This may influence binding interactions with target proteins.
- Heterocycle Stability : Isoxazole (target) is more metabolically stable than thiazole (compound 9c) due to reduced susceptibility to oxidative degradation .
Inferred Pharmacological and Toxicological Properties
Table 3: Inferred Bioactivity and Toxicity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
